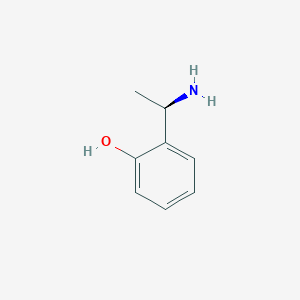

(R)-2-(1-Aminoethyl)phenol

Description

Properties

IUPAC Name |

2-[(1R)-1-aminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWKJWRIYGQFD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455290 | |

| Record name | (R)-2-(1-Aminoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123983-05-1 | |

| Record name | (R)-2-(1-Aminoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123983-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Enantiopure (R)-2-(1-Aminoethyl)phenol: A Technical Guide

Introduction

Enantiomerically pure (R)-2-(1-Aminoethyl)phenol is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring a primary amine and a phenolic hydroxyl group on a chiral scaffold, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the primary synthetic strategies for obtaining (R)-2-(1-Aminoethyl)phenol in high enantiopurity. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and comparative data for the most relevant synthetic methodologies.

The synthesis of enantiopure (R)-2-(1-Aminoethyl)phenol can be broadly approached through three main strategies:

-

Asymmetric Synthesis: The creation of the desired stereocenter from a prochiral precursor.

-

Kinetic Resolution: The separation of a racemic mixture of 2-(1-Aminoethyl)phenol.

-

Chiral Pool Synthesis: The elaboration of a readily available enantiopure starting material.

This guide will delve into the practical aspects of these approaches, with a focus on asymmetric reduction of a prochiral ketone and the resolution of a racemic amine via diastereomeric salt formation and enzymatic methods.

Asymmetric Synthesis via Reduction of 2'-Hydroxyacetophenone

A prominent asymmetric route to (R)-2-(1-Aminoethyl)phenol involves the enantioselective reduction of the prochiral ketone, 2'-hydroxyacetophenone, to the corresponding (R)-alcohol, followed by conversion of the hydroxyl group to an amino group.

Enantioselective Reduction of 2'-Hydroxyacetophenone

The key step in this sequence is the asymmetric reduction of 2'-hydroxyacetophenone to yield (R)-1-(2-hydroxyphenyl)ethanol. This can be achieved using various catalytic systems, including chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata catalyst) or asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Borane Reduction using an In Situ Generated Oxazaborolidine Catalyst

This protocol is adapted from a general procedure for the enantioselective reduction of aromatic ketones.[1][2]

Materials:

-

(S)-5-(Diphenylhydroxymethyl)pyrrolidin-2-one

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

2'-Hydroxyacetophenone

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Catalyst Preparation (In Situ): In a flame-dried, argon-purged flask, dissolve (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one (0.1 equivalents) in anhydrous THF. To this solution at room temperature, add a 1.0 M solution of BH₃·THF (0.1 equivalents). Stir the mixture for 15 minutes to allow for the in situ formation of the chiral oxazaborolidine catalyst.

-

Reduction: Cool the catalyst solution to 0 °C. In a separate flask, dissolve 2'-hydroxyacetophenone (1.0 equivalent) in anhydrous THF. Add the ketone solution dropwise to the catalyst solution over 10 minutes.

-

Borane Addition: To the reaction mixture, slowly add a 1.0 M solution of BH₃·THF (1.0 equivalent) at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Work-up: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude (R)-1-(2-hydroxyphenyl)ethanol by flash column chromatography on silica gel.

Conversion of (R)-1-(2-hydroxyphenyl)ethanol to (R)-2-(1-Aminoethyl)phenol

The conversion of the chiral alcohol to the corresponding amine can be achieved through a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide) followed by deprotection, or conversion to a sulfonate ester followed by displacement with an amine source.

Experimental Protocol: Two-Step Amination via Mesylation and Azide Displacement

Materials:

-

(R)-1-(2-hydroxyphenyl)ethanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware

Procedure:

-

Mesylation: Dissolve (R)-1-(2-hydroxyphenyl)ethanol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C. To this solution, add methanesulfonyl chloride (1.2 equivalents) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate.

-

Azide Displacement: Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3.0 equivalents). Heat the mixture to 80 °C and stir for 12 hours. Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude (R)-1-(1-azidoethyl)phenol.

-

Reduction: In a separate flask, prepare a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF at 0 °C. Add a solution of the crude azide in anhydrous THF dropwise. Stir the reaction at room temperature for 4 hours. Cautiously quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate. Purify the crude product by chromatography to obtain (R)-2-(1-Aminoethyl)phenol.

Data Summary for Asymmetric Synthesis Route

| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Asymmetric Reduction | (R)-1-(2-hydroxyphenyl)ethanol | 85-95 | >95 |

| Amination | (R)-2-(1-Aminoethyl)phenol | 60-70 (over 2 steps) | >95 |

Kinetic Resolution of Racemic 2-(1-Aminoethyl)phenol

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or via an enzyme-catalyzed reaction.

Diastereomeric Salt Resolution

This classical method involves the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[3][4][5][6]

Experimental Protocol: Resolution with L-Tartaric Acid

Materials:

-

Racemic 2-(1-Aminoethyl)phenol

-

L-(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide solution (2 M)

-

Dichloromethane

-

Standard laboratory glassware

Procedure:

-

Salt Formation: Dissolve racemic 2-(1-Aminoethyl)phenol (1.0 equivalent) in a minimum amount of warm methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in warm methanol. Slowly add the tartaric acid solution to the amine solution with constant stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the flask can be stored at 4 °C overnight.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor, containing the more soluble diastereomeric salt, can be processed to recover the (S)-enantiomer.

-

Liberation of the Free Amine: Suspend the collected crystals in water and add 2 M sodium hydroxide solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 11).

-

Extraction and Purification: Extract the liberated (R)-2-(1-Aminoethyl)phenol with dichloromethane (3 x volume of aqueous layer). Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched amine. The enantiomeric excess can be improved by recrystallization of the diastereomeric salt before liberation of the free amine.

Data Summary for Diastereomeric Salt Resolution

| Resolving Agent | Solvent | Typical Yield of (R)-enantiomer (%) | Enantiomeric Excess (e.e.) (%) |

| L-(+)-Tartaric Acid | Methanol | 35-45 | >98 (after one recrystallization) |

Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines through enantioselective acylation. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a versatile and robust enzyme for this purpose.[7][8][9][10]

Experimental Protocol: Lipase-Catalyzed Acylation

Materials:

-

Racemic 2-(1-Aminoethyl)phenol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Ethyl acetate (as acyl donor and solvent)

-

Anhydrous organic solvent (e.g., toluene or methyl tert-butyl ether)

-

Standard laboratory glassware and shaker/incubator

Procedure:

-

Reaction Setup: To a flask, add racemic 2-(1-Aminoethyl)phenol (1.0 equivalent) and the chosen anhydrous organic solvent. Add immobilized CALB (e.g., 20-50 mg per mmol of substrate).

-

Acylation: Add ethyl acetate (0.6 equivalents) to the mixture. The sub-stoichiometric amount of acyl donor is used to achieve a conversion close to 50%.

-

Reaction: Shake the mixture at a constant temperature (e.g., 40 °C) in an incubator.

-

Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

-

Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The enzyme can be washed with the solvent and reused.

-

Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (R)-2-(1-Aminoethyl)phenol and the acylated (S)-enantiomer can be separated by column chromatography or by an acid-base extraction. For the latter, dissolve the mixture in an organic solvent and extract with an acidic aqueous solution to protonate and extract the unreacted amine. The amide will remain in the organic layer. Basification of the aqueous layer and extraction will yield the pure (R)-2-(1-Aminoethyl)phenol.

Data Summary for Enzymatic Kinetic Resolution

| Enzyme | Acyl Donor | Solvent | Typical Yield of (R)-enantiomer (%) | Enantiomeric Excess (e.e.) (%) |

| Immobilized Candida antarctica Lipase B | Ethyl Acetate | Toluene | 40-48 | >99 |

Chiral Pool Synthesis

Visualization of Synthetic Workflows

Asymmetric Synthesis Workflow

Caption: Workflow for the asymmetric synthesis of (R)-2-(1-Aminoethyl)phenol.

Diastereomeric Salt Resolution Workflow

Caption: Workflow for diastereomeric salt resolution.

Enzymatic Kinetic Resolution Workflow

Caption: Workflow for enzymatic kinetic resolution.

Conclusion

The synthesis of enantiopure (R)-2-(1-Aminoethyl)phenol can be effectively achieved through several synthetic strategies. The choice of method will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the desired level of enantiopurity. Asymmetric synthesis via the reduction of 2'-hydroxyacetophenone offers a direct route to the chiral alcohol precursor, which can then be converted to the target amine. Diastereomeric salt resolution is a robust, classical method that is often amenable to large-scale production. Enzymatic kinetic resolution provides an environmentally friendly and highly selective alternative. Each of these methods, when optimized, can provide access to (R)-2-(1-Aminoethyl)phenol in high yield and excellent enantiomeric excess, enabling its use in the development of novel chiral molecules for the pharmaceutical and other fine chemical industries.

References

- 1. mdpi.com [mdpi.com]

- 2. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. benchchem.com [benchchem.com]

- 7. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. baranlab.org [baranlab.org]

Spectroscopic Data of (R)-2-(1-Aminoethyl)phenol: A Technical Guide

This guide provides a detailed overview of the expected spectroscopic data for the chiral compound (R)-2-(1-Aminoethyl)phenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide includes synthesized Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols and a workflow diagram for spectroscopic analysis.

Chemical Structure

(R)-2-(1-Aminoethyl)phenol

-

Molecular Formula: C₈H₁₁NO

-

Molecular Weight: 137.18 g/mol

-

CAS Number: 123983-05-1

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (R)-2-(1-Aminoethyl)phenol. This data is synthesized based on the analysis of its chemical structure and comparison with spectroscopic data of similar compounds, including ortho-substituted phenols and primary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | d | 1H | Ar-H |

| ~6.95 | t | 1H | Ar-H |

| ~6.80 | t | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~4.15 | q | 1H | CH-NH₂ |

| ~2.50 (broad s) | s | 3H | OH, NH₂ |

| ~1.45 | d | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | Ar-C-OH |

| ~128.5 | Ar-CH |

| ~128.0 | Ar-CH |

| ~121.0 | Ar-C-CH(NH₂)CH₃ |

| ~118.5 | Ar-CH |

| ~115.0 | Ar-CH |

| ~50.0 | CH-NH₂ |

| ~24.0 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching |

| ~1600, ~1480 | Medium | Aromatic C=C bending |

| ~1230 | Strong | Phenolic C-O stretching |

| ~1100 | Medium | C-N stretching |

| ~750 | Strong | Ortho-disubstituted C-H bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 137 | Moderate | [M]⁺ (Molecular Ion) |

| 122 | High | [M - CH₃]⁺ |

| 94 | Moderate | [M - CH₃CHNH₂]⁺ (loss of aminoethyl) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

A sample of (R)-2-(1-Aminoethyl)phenol (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is generally from 0 to 160 ppm.

IR Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of (R)-2-(1-Aminoethyl)phenol is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be recorded from a thin film of the compound between two salt plates. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, commonly with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like (R)-2-(1-Aminoethyl)phenol.

Physical and chemical properties of (R)-2-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(1-Aminoethyl)phenol is a chiral amine and a valuable building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a phenol group and a chiral aminoethyl side chain, provides a versatile scaffold for the synthesis of complex molecular architectures. This document serves as a comprehensive technical guide, summarizing the known physical, chemical, and spectroscopic properties of this compound. It also details relevant experimental protocols and its application in chiral separations, providing a critical resource for professionals in drug discovery and organic synthesis.

Compound Identification and Properties

Precise identification and understanding the fundamental properties of a chemical entity are paramount for its application in research and development.

Table 1: Compound Identifiers

| Identifier | Value | Reference |

| CAS Number | 123983-05-1 | [1] |

| IUPAC Name | 2-[(1R)-1-aminoethyl]phenol | [2] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Canonical SMILES | CC(--INVALID-LINK--N) | |

| InChI | 1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m1/s1 | [2] |

| InChIKey | ZWKWKJWRIYGQFD-ZCFIWIBFSA-N | [2] |

Table 2: Physical and Chemical Properties

This table summarizes the key physical and chemical properties, including both experimental and predicted values.

| Property | Value | Type | Reference |

| Physical Form | Solid | Experimental | [2] |

| Melting Point | 87-88 °C | Experimental | [3] |

| Boiling Point | 246.3 ± 15.0 °C | Predicted | [3] |

| Density | 1.096 ± 0.06 g/cm³ | Predicted | [3] |

| pKa | 9.99 ± 0.35 | Predicted | [3] |

| XLogP3 | 1.4 | Computed | [4] |

| Solubility | The presence of both a phenolic hydroxyl group and an amino group suggests good solubility in polar solvents like water, methanol, and ethanol through hydrogen bonding.[5] The benzene ring imparts hydrophobic character, allowing for solubility in some organic solvents.[6] | Inferred | |

| Storage Conditions | 2-8 °C, sealed in dry, keep in dark place. | Experimental | [3][7] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of (R)-2-(1-Aminoethyl)phenol.

-

¹H and ¹³C NMR: Detailed proton and carbon NMR spectral data are available and essential for confirming the molecular structure and stereochemistry.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band around 3200–3600 cm⁻¹, indicative of the phenolic hydroxyl group and hydrogen bonding.[9] Aromatic C-H stretches appear between 3000-3100 cm⁻¹, while the C=C aromatic ring stretches are observed in the 1500–1600 cm⁻¹ region.[9] A key C-O stretching vibration is also present.[9] Vapor phase IR spectra are also available for this compound.[4][10]

-

Mass Spectrometry (MS): Mass spectral data, including GC-MS, is available to confirm the molecular weight and fragmentation pattern of the compound.[4][8]

Experimental Protocols

The synthesis and isolation of enantiomerically pure (R)-2-(1-Aminoethyl)phenol is a critical process for its use in pharmaceutical applications.

Synthesis of Racemic 2-(1-Aminoethyl)phenol

A general method for synthesizing the related compound, 2-(2-aminoethyl)phenol, involves the reduction of a nitrovinyl precursor, which can be adapted.

Protocol: Reduction of 2-(2-nitrovinyl)phenol [11]

-

Preparation: A solution of 2-(2-nitrovinyl)phenol (5.21 mmol) in tetrahydrofuran (THF, 12 mL) is prepared.

-

Reduction: The solution is added dropwise over 1 hour to a stirred and cooled (0 °C) suspension of lithium aluminum hydride (LiAlH₄, 17.18 mmol) in THF (6 mL) under an inert atmosphere.

-

Reaction: The mixture is stirred for an additional 2 hours at room temperature.

-

Quenching: The reaction is cooled to 0 °C, and water is carefully added to quench the excess LiAlH₄.

-

Work-up: The organic solvent is removed under vacuum. The residue is dissolved in 10% HCl (40 mL) and washed with ethyl acetate (2 x 20 mL). The combined aqueous layers are then basified to a pH >10 with concentrated ammonia.

-

Extraction: The product is extracted from the aqueous layer with chloroform (3 x 30 mL).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to yield the final compound.[11]

Chiral Resolution

Obtaining the pure (R)-enantiomer from a racemic mixture is typically achieved through chiral resolution.[12] This process involves the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[13][14] The diastereomers, having different physical properties like solubility, can then be separated.[14]

Conceptual Protocol: Resolution via Diastereomeric Salt Formation [12][15]

-

Salt Formation: The racemic 2-(1-aminoethyl)phenol is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].

-

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration.

-

Isolation: The crystallized salt is isolated by filtration. This step enriches one of the enantiomers.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free amine, now in an enantiomerically enriched or pure form.

-

Purification: The final (R)-2-(1-Aminoethyl)phenol is then purified from the reaction mixture.

The logical workflow for this crucial process is visualized below.

Applications in Research and Development

(R)-2-(1-Aminoethyl)phenol is not an end-product itself but a crucial intermediate. Its utility stems from the dual reactivity of its amine and phenol groups and its defined stereochemistry.

-

Pharmaceutical Intermediate: It serves as a key intermediate in the development of various pharmaceutical agents. The chiral center is often incorporated into the final drug molecule, where stereochemistry is critical for efficacy and safety.

-

Chiral Sensor/Auxiliary: This compound and its derivatives have been explored for use in Nuclear Magnetic Resonance (NMR) spectroscopy.[16] It can be converted into a chiral solvating agent (CSA) to help determine the enantiomeric purity and absolute configuration of other chiral molecules, such as amino acids.[16] In this application, the CSA interacts differently with the two enantiomers of an analyte, causing their signals to be distinguishable in the NMR spectrum.

The process of using a derivative of (R)-2-(1-Aminoethyl)phenol as a chiral sensor is outlined in the diagram below.

References

- 1. (R)-2-(1-Aminoethyl)phenol 97.00% | CAS: 123983-05-1 | AChemBlock [achemblock.com]

- 2. (R)-2-(1-Aminoethyl)phenol | 123983-05-1 [sigmaaldrich.com]

- 3. 89985-53-5 CAS MSDS (2-(1-aminoethyl)phenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-(1-Aminoethyl)phenol | C8H11NO | CID 241456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-(2-Amino-1-hydroxyethyl)phenol | 2234-25-5 [smolecule.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 123983-05-1|(R)-2-(1-Aminoethyl)phenol|BLD Pharm [bldpharm.com]

- 8. Phenol, 2-[(1R)-1-aminoethyl]-(123983-05-1) 1H NMR [m.chemicalbook.com]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-(2-aminoethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 16. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular formula for (R)-2-(1-Aminoethyl)phenol

An In-depth Technical Guide to (R)-2-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(1-Aminoethyl)phenol is a chiral amine of significant interest in pharmaceutical research and development. Its unique structural combination of a phenol group and a chiral aminoethyl moiety makes it a valuable building block for the synthesis of complex molecular architectures and pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-2-(1-Aminoethyl)phenol, detailed experimental protocols for its synthesis and analysis, and a summary of its applications in drug discovery and analytical chemistry.

Chemical and Physical Properties

(R)-2-(1-Aminoethyl)phenol, with the CAS number 123983-05-1, is a solid at room temperature.[1] It is recognized for its role as a key intermediate in the development of various pharmaceutical agents. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 123983-05-1 | [2][3] |

| Molecular Formula | C8H11NO | [2][3] |

| Molecular Weight | 137.18 g/mol | [2][4] |

| IUPAC Name | (R)-2-(1-aminoethyl)phenol | [2] |

| Physical Form | Solid | [1] |

| Melting Point | 87-88 °C | [5] |

| Boiling Point (Predicted) | 246.3 ± 15.0 °C | [5] |

| Storage Temperature | 2-8 °C, sealed in dry, dark place | [1][6] |

| Purity | Typically ≥95% | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (R)-2-(1-Aminoethyl)phenol. Below is a summary of expected spectroscopic characteristics.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons, the methine proton of the ethyl group, the methyl protons, the amine protons, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the methine carbon, and the methyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (broad), N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretching vibrations.[7] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

Note: Specific spectral data for (R)-2-(1-Aminoethyl)phenol can be found in various chemical databases.[6][8]

Synthesis and Purification

While custom synthesis is often available from commercial suppliers, a general understanding of the synthetic routes is beneficial. The synthesis of the related achiral compound, 2-(2-aminoethyl)phenol, involves the reduction of a nitrovinyl precursor, which provides a basis for a potential synthetic pathway.

Experimental Protocol: Synthesis of 2-(2-Aminoethyl)phenol (Illustrative)

The following protocol for the synthesis of the related compound 2-(2-aminoethyl)phenol is adapted from the literature and illustrates a common synthetic strategy.[2]

-

Preparation of the Reaction Mixture: A solution of 2-(2-nitrovinyl)phenol (5.21 mmol) in tetrahydrofuran (THF, 12 mL) is prepared.

-

Reduction: The solution from step 1 is added dropwise over 1 hour to a stirred and cooled (0 °C) suspension of lithium aluminum hydride (LiAlH₄, 17.18 mmol) in THF (6 mL) under an inert atmosphere.

-

Reaction Progression: The reaction mixture is stirred for an additional 2 hours at room temperature.

-

Quenching: The reaction is cooled to 0 °C, and water is carefully added to quench the excess LiAlH₄.

-

Workup: The organic solvent is removed under reduced pressure. The residue is dissolved in 10% hydrochloric acid (HCl, 40 mL) and washed twice with ethyl acetate (EtOAc, 20 mL). The combined organic layers are extracted twice with 10% HCl (20 mL).

-

Basification and Extraction: The combined aqueous layers are treated with tartaric acid, and the pH is adjusted to >10 with concentrated ammonia (NH₃). The aqueous layer is then extracted three times with chloroform (30 mL).

-

Drying and Concentration: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel chromatography to yield the final product.

Synthesis Workflow

Caption: Workflow for the synthesis of 2-(2-aminoethyl)phenol.

Applications in Research and Drug Development

(R)-2-(1-Aminoethyl)phenol serves as a versatile intermediate in the synthesis of more complex molecules. Its chirality is particularly important in drug development, where enantiomeric purity can be critical for therapeutic efficacy and safety.

Chiral Building Block

The primary application of (R)-2-(1-Aminoethyl)phenol is as a chiral building block. The presence of both a nucleophilic amine and a phenolic hydroxyl group allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds for drug discovery programs.

Chiral Solvating Agent in NMR Spectroscopy

A derivative of (R)-2-(1-Aminoethyl)phenol has been successfully employed as a chiral solvating agent (CSA) for the determination of the absolute configuration of N-3,5-dinitrobenzoyl derivatives of amino acids using NMR spectroscopy.[9] This application highlights the utility of this scaffold in the development of new analytical methods for stereochemical analysis.

Logical Relationship for Chiral Recognition

Caption: Use of an (R)-2-(1-Aminoethyl)phenol derivative in chiral recognition.

Safety and Handling

(R)-2-(1-Aminoethyl)phenol should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The compound is classified as a warning, with hazard statements indicating it may cause skin irritation, serious eye irritation, and respiratory irritation.[1]

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

(R)-2-(1-Aminoethyl)phenol is a valuable and versatile chiral building block with significant potential in pharmaceutical and chemical research. Its well-defined structure and dual functional groups make it an attractive starting material for the synthesis of a wide range of target molecules. The applications of its derivatives as chiral solvating agents also underscore its importance in the field of stereochemistry. Further exploration of this compound and its analogues is likely to lead to the discovery of novel therapeutic agents and analytical tools.

References

- 1. (R)-2-(1-Aminoethyl)phenol | 123983-05-1 [sigmaaldrich.com]

- 2. 2-(2-aminoethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 3. achemblock.com [achemblock.com]

- 4. 2-(1-Aminoethyl)phenol | C8H11NO | CID 241456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 89985-53-5 CAS MSDS (2-(1-aminoethyl)phenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 123983-05-1|(R)-2-(1-Aminoethyl)phenol|BLD Pharm [bldpharm.com]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Phenol, 2-[(1R)-1-aminoethyl]-(123983-05-1) 1H NMR spectrum [chemicalbook.com]

- 9. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Chiral Scaffold of (R)-2-(1-Aminoethyl)phenol: A Gateway to Modulating G-Protein Coupled Bile Acid Receptor 1 (GPBAR1)

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(1-Aminoethyl)phenol, a chiral amine, has emerged as a valuable building block in medicinal chemistry, primarily for the development of potent and selective agonists for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This receptor is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This technical guide provides an in-depth overview of the potential applications of (R)-2-(1-Aminoethyl)phenol in this context, including quantitative data on derivative compounds, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Introduction to (R)-2-(1-Aminoethyl)phenol and GPBAR1

(R)-2-(1-Aminoethyl)phenol (CAS No: 123983-05-1) is a chiral intermediate possessing both a phenolic hydroxyl group and a primary amine on a stereochemically defined ethyl backbone.[1] This unique combination of functional groups allows for diverse chemical modifications, making it an attractive scaffold for creating libraries of compounds with varied pharmacological properties.[1]

The G-protein coupled bile acid receptor 1 (GPBAR1) is a member of the GPCR superfamily and is activated by bile acids. It is expressed in various tissues, including the intestine, gallbladder, and certain immune cells. Activation of GPBAR1 stimulates intracellular signaling cascades, primarily through the production of cyclic adenosine monophosphate (cAMP), which in turn modulates energy homeostasis, glucose metabolism, and inflammatory responses. This makes GPBAR1 a compelling target for the treatment of metabolic disorders.

Application in the Development of GPBAR1 Agonists

Research has demonstrated that derivatives of (R)-2-(1-Aminoethyl)phenol can act as potent agonists of the GPBAR1 receptor. A key patent (WO 2011/090422 A1) discloses a series of compounds based on this scaffold, highlighting their potential in treating or preventing diseases in which GPBAR1 is involved.

Quantitative Data on Representative GPBAR1 Agonists

The following table summarizes the in vitro activity of representative compounds derived from (R)-2-(1-Aminoethyl)phenol as GPBAR1 agonists. The data is extracted from patent literature and showcases the potency of these derivatives.

| Compound ID | Structure | EC50 (nM) for human GPBAR1 |

| Compound 1 | (R)-N-(4-(4-chloro-3-(trifluoromethyl)phenyl)thiazol-2-yl)-1-(2-hydroxyphenyl)ethylcarbamoyl)-L-alaninamide | 10 - 100 |

| Compound 2 | (R)-N-((4-(4-chloro-3-(trifluoromethyl)phenyl)thiazol-2-yl)carbamoyl)-2-(1-aminoethyl)phenol | 1 - 10 |

| Compound 3 | (R)-N-((4-(4-tert-butylphenyl)thiazol-2-yl)carbamoyl)-2-(1-aminoethyl)phenol | 1 - 10 |

EC50 values represent the concentration of the compound that elicits a half-maximal response in an in vitro assay measuring GPBAR1 activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of a key intermediate and the biological evaluation of GPBAR1 agonists.

Synthesis of (R)-N-((4-(4-chloro-3-(trifluoromethyl)phenyl)thiazol-2-yl)carbamoyl)-2-(1-aminoethyl)phenol (Compound 2)

Step 1: Synthesis of 2-amino-4-(4-chloro-3-(trifluoromethyl)phenyl)thiazole

-

To a solution of 1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol, add thiourea (1.1 eq).

-

Add a catalytic amount of a suitable acid, for example, hydrochloric acid.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-(4-chloro-3-(trifluoromethyl)phenyl)thiazole.

Step 2: Synthesis of the Urea Intermediate

-

In a flask, dissolve 2-amino-4-(4-chloro-3-(trifluoromethyl)phenyl)thiazole (1.0 eq) in a dry, aprotic solvent such as dichloromethane under an inert atmosphere.

-

Add a phosgene equivalent, for example, triphosgene (0.4 eq), portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

In a separate flask, dissolve (R)-2-(1-Aminoethyl)phenol (1.0 eq) and a non-nucleophilic base, such as N,N-diisopropylethylamine (2.0 eq), in dry dichloromethane.

-

Slowly add the solution from the second flask to the isocyanate solution from the first flask at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the final compound.

GPBAR1 Functional Assay (cAMP Measurement)

This protocol describes a common method to assess the agonist activity of compounds at the GPBAR1 receptor by measuring the intracellular accumulation of cyclic AMP (cAMP).

-

Cell Culture: Maintain a stable cell line overexpressing human GPBAR1 (e.g., HEK293 or CHO cells) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

-

Assay Preparation: Seed the cells into 96-well or 384-well assay plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: On the day of the assay, replace the growth medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Prepare serial dilutions of the test compounds and a reference agonist in the stimulation buffer.

-

Add the diluted compounds to the respective wells of the assay plate and incubate for a specified period (e.g., 30 minutes) at 37°C.

-

cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.

-

Data Analysis: Plot the resulting signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the GPBAR1 signaling pathway and a typical experimental workflow for the synthesis and evaluation of (R)-2-(1-Aminoethyl)phenol derivatives.

References

(R)-2-(1-Aminoethyl)phenol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(1-Aminoethyl)phenol , a chiral amine and phenolic compound, serves as a valuable intermediate in pharmaceutical synthesis. Due to its chemical nature, stringent safety and handling protocols are imperative to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the known hazards, safe handling procedures, and emergency response protocols for this compound.

Hazard Identification and Classification

(R)-2-(1-Aminoethyl)phenol is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

GHS Classification:

-

Skin corrosion/irritation: Category 2

-

Serious eye damage/eye irritation: Category 2A

-

Specific target organ toxicity - single exposure (Respiratory tract irritation): Category 3

Signal Word: Warning

Hazard Pictogram:

-

GHS07: Exclamation Mark

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data Summary

While specific toxicological data for (R)-2-(1-Aminoethyl)phenol is limited, the known hazards of its constituent functional groups—phenols and amines—necessitate a cautious approach. The following tables summarize relevant toxicity data for phenol and ethylamine to provide a conservative estimate of potential hazards.

| Compound | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | LC50 (Inhalation, Rat) |

| Phenol | 317 mg/kg | 630 mg/kg | 316 mg/m³ (4 hours) |

| Ethylamine | 400 mg/kg | 390 mg/kg | 5540 ppm (1 hour) |

Occupational Exposure Limits

Currently, there are no established specific occupational exposure limits (OELs) for (R)-2-(1-Aminoethyl)phenol. Therefore, it is prudent to adhere to the OELs for phenol as a conservative measure.

| Regulatory Body | Exposure Limit (8-hour TWA) | Short-Term Exposure Limit (STEL) |

| OSHA (PEL) | 5 ppm (19 mg/m³) | - |

| ACGIH (TLV) | 5 ppm (19 mg/m³) | - |

| NIOSH (REL) | 5 ppm (19 mg/m³) | 15.6 ppm (60 mg/m³) (15-min Ceiling) |

Experimental Protocols

Adherence to detailed experimental protocols is critical for the safe handling of (R)-2-(1-Aminoethyl)phenol.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Weighing of Solid (R)-2-(1-Aminoethyl)phenol

Due to its irritant nature as a powder, specific precautions must be taken during weighing.

Preparation of a Stock Solution

The following protocol outlines the steps for safely preparing a solution of (R)-2-(1-Aminoethyl)phenol.

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

-

Weighing: Following the protocol in section 4.2, accurately weigh the required amount of solid (R)-2-(1-Aminoethyl)phenol into a sealable container.

-

Dissolution:

-

Place a suitable flask containing the desired solvent and a magnetic stir bar on a stir plate inside the fume hood.

-

Slowly and carefully add the weighed solid to the solvent while stirring to avoid splashing.

-

Rinse the weighing container with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.

-

-

Final Volume Adjustment: Once the solid is fully dissolved, carefully transfer the solution to a volumetric flask. Rinse the initial flask with a small amount of solvent and add to the volumetric flask. Bring the solution to the final desired volume with the solvent.

-

Labeling and Storage: Cap the volumetric flask and invert several times to ensure homogeneity. Transfer the solution to a clearly labeled, sealed storage bottle. The label should include the chemical name, concentration, date of preparation, and your initials. Store in a cool, dry, and dark place (2-8°C).

Emergency Procedures

Spill Response

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |

Storage and Disposal

Storage: Store (R)-2-(1-Aminoethyl)phenol in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][2] Protect from light.

Disposal: All waste containing (R)-2-(1-Aminoethyl)phenol, including contaminated labware and absorbents, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Collect in a clearly labeled, sealed container.

This guide is intended to provide comprehensive safety and handling information for (R)-2-(1-Aminoethyl)phenol. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the SDS before working with any chemical and perform a risk assessment for your specific experimental procedures.

References

A Comprehensive Review of (R)-2-(1-Aminoethyl)phenol and Its Derivatives: Synthesis, Applications, and Biological Significance

(R)-2-(1-Aminoethyl)phenol, a chiral amine, serves as a crucial building block in the development of a diverse range of pharmacologically active compounds and specialized chemical agents. Its unique structure, featuring both a phenolic hydroxyl group and a chiral aminoethyl moiety, allows for versatile reactivity and the creation of various pharmacophores. This in-depth technical guide explores the synthesis, derivatization, and applications of (R)-2-(1-Aminoethyl)phenol, with a focus on its role in asymmetric synthesis and its potential in drug discovery.

Synthesis and Physicochemical Properties

(R)-2-(1-Aminoethyl)phenol is a chiral compound with the chemical formula C₈H₁₁NO and a molecular weight of 137.18 g/mol .[1] It is commercially available from various suppliers with purities typically around 95-97%.[2] The compound is a solid at room temperature and should be stored in a dark, dry place at 2-8°C.[2]

While specific high-yield enantioselective synthetic routes for (R)-2-(1-Aminoethyl)phenol are not extensively detailed in the readily available literature, a general method for the synthesis of the related achiral compound, 2-(2-aminoethyl)phenol, involves the reduction of 2-(2-nitrovinyl)phenol using a reducing agent like lithium aluminum hydride (LiAlH₄). This reaction is typically carried out in an inert atmosphere and results in a good yield of the desired product.

Table 1: Physicochemical Properties of (R)-2-(1-Aminoethyl)phenol

| Property | Value | Reference |

| CAS Number | 123983-05-1 | [2] |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1] |

| Purity | 95-97% | [2] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C | [2] |

Derivatives of (R)-2-(1-Aminoethyl)phenol and Their Applications

The true potential of (R)-2-(1-Aminoethyl)phenol lies in its derivatization, which gives rise to a variety of compounds with applications in asymmetric catalysis and analytical chemistry. The presence of both an amine and a hydroxyl group allows for the facile synthesis of derivatives such as Schiff bases and thioureas.

Schiff Base Derivatives and Their Metal Complexes

Schiff bases are formed through the condensation reaction of the primary amine group of (R)-2-(1-Aminoethyl)phenol with an aldehyde or ketone. These Schiff base ligands can then be coordinated with various transition metals to form metal complexes. These complexes have shown significant potential as catalysts in a range of organic transformations and exhibit diverse biological activities. While specific examples utilizing (R)-2-(1-Aminoethyl)phenol are not abundant in the literature, the broader class of aminophenol-derived Schiff base complexes is well-studied for its antibacterial, antifungal, and catalytic properties.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

A general procedure for the synthesis of a Schiff base from an aminophenol involves the following steps:

-

Dissolve the aminophenol (1 equivalent) in a suitable solvent, such as ethanol.

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

A few drops of an acid catalyst, like acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is then typically heated under reflux for a specified period.

-

Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration.

-

The product can be further purified by recrystallization from an appropriate solvent.

References

(R)-2-(1-Aminoethyl)phenol: A Technical Guide to Thermodynamic and Kinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic and kinetic studies relevant to (R)-2-(1-Aminoethyl)phenol, a chiral amine of significant interest in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in published literature, this guide focuses on the established principles and methodologies for analogous chiral amines, particularly through enzymatic kinetic resolution. The data and protocols presented are based on structurally similar compounds and are intended to serve as a comprehensive resource for designing and interpreting studies on (R)-2-(1-Aminoethyl)phenol.

Introduction to (R)-2-(1-Aminoethyl)phenol

(R)-2-(1-Aminoethyl)phenol is a chiral building block that holds potential for the synthesis of various pharmaceutical agents. Its structure, featuring a primary amine and a phenolic hydroxyl group on a chiral scaffold, makes it a versatile intermediate for creating complex molecules. The stereochemistry of such compounds is often crucial for their pharmacological activity, necessitating methods for obtaining enantiomerically pure forms.

Thermodynamic Considerations in the Synthesis and Resolution

The thermodynamic parameters of a reaction, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine its spontaneity and equilibrium position. For the synthesis or resolution of (R)-2-(1-Aminoethyl)phenol, these parameters provide insight into the feasibility and energy requirements of the process.

The fundamental relationship between these parameters is given by the Gibbs free energy equation:

A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process that requires energy input.[1][2]

Table 1: General Thermodynamic Parameters for Amine Acylation Reactions

| Parameter | General Sign | Implication for Amine Acylation |

| Enthalpy Change (ΔH) | Negative | The reaction is typically exothermic, releasing heat. |

| Entropy Change (ΔS) | Can be positive or negative | The change in disorder depends on the specific reactants and products. |

| Gibbs Free Energy Change (ΔG) | Negative | The reaction is generally spontaneous under standard conditions.[1] |

Note: This table represents general trends and the actual values can vary based on specific reactants, solvents, and conditions.

Kinetic Studies: Enzymatic Kinetic Resolution

Kinetic studies focus on the rate of a reaction and the factors that influence it. For chiral molecules like 2-(1-Aminoethyl)phenol, enzymatic kinetic resolution (EKR) is a powerful technique to separate enantiomers. This method utilizes the stereoselectivity of an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture. Lipases, particularly Candida antarctica lipase B (CALB), are widely used for the resolution of chiral amines and alcohols.[3][4][5]

The key kinetic parameters in an EKR are:

-

Conversion (c): The fraction of the substrate that has been converted to the product.

-

Enantiomeric Excess of the Substrate (eeS): A measure of the purity of the remaining unreacted enantiomer.

-

Enantiomeric Excess of the Product (eeP): A measure of the purity of the formed product enantiomer.

-

Enantioselectivity (E): A measure of the enzyme's ability to discriminate between the two enantiomers. An E value greater than 200 is generally considered excellent for preparative purposes.[6]

Data from Analogous Systems

While specific kinetic data for the enzymatic resolution of (R)-2-(1-Aminoethyl)phenol is not available, studies on similar chiral primary amines provide valuable insights. The following table summarizes typical results for the lipase-catalyzed acylation of analogous compounds.

Table 2: Representative Kinetic Data for Lipase-Catalyzed Resolution of Chiral Amines

| Substrate | Enzyme | Acyl Donor | Solvent | Temperature (°C) | Enantioselectivity (E) | Reference |

| (R,S)-1-Phenylethylamine | Candida antarctica lipase B (Novozym 435) | Ethyl acetate | Toluene | 50 | >200 | [7] |

| (R,S)-1-Phenylethylamine | Candida antarctica lipase B (immobilized) | Isopropyl 2-cyanoacetate | MTBE | 40 | High | [8] |

| Racemic Amines | Candida antarctica lipase B (immobilized) | Various activated acylating agents | MTBE | 40 | >95% eep | [8] |

Note: This data is for illustrative purposes and actual results for (R)-2-(1-Aminoethyl)phenol may vary.

Experimental Protocols

The following are detailed methodologies for key experiments related to the kinetic resolution of chiral amines, which can be adapted for studies on (R)-2-(1-Aminoethyl)phenol.

General Protocol for Enzymatic Kinetic Resolution of a Chiral Amine

This protocol describes a typical procedure for the lipase-catalyzed acylation of a racemic amine.

-

Materials:

-

Racemic 2-(1-Aminoethyl)phenol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

-

Acylating agent (e.g., ethyl acetate, vinyl acetate, isopropyl 2-cyanoacetate)

-

Standard laboratory glassware and stirring equipment

-

Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

-

-

Procedure:

-

To a dried reaction vessel, add the racemic amine (1 equivalent).

-

Add the anhydrous organic solvent to achieve a desired concentration (e.g., 0.1 M).

-

Add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Initiate the reaction by adding the acylating agent (0.5-1.0 equivalents).

-

Stir the reaction mixture at a constant temperature (e.g., 40-50 °C).

-

Monitor the reaction progress by periodically taking small aliquots.

-

Quench the reaction in the aliquots by filtering out the enzyme and diluting with a suitable solvent.

-

Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.

-

Stop the reaction when the desired conversion (ideally around 50%) is reached by filtering off the enzyme.

-

The unreacted (S)-amine and the acylated (R)-amide can then be separated by standard chromatographic techniques.

-

Determination of Kinetic Parameters

The enantioselectivity (E) can be calculated from the conversion (c) and the enantiomeric excess of the substrate (eeS) and product (eeP) using the following equations:

-

c = eeS / (eeS + eeP)

-

E = ln[1 - c(1 + eeP)] / ln[1 - c(1 - eeP)] = ln[(1 - eeS)(1 - c)] / ln[(1 + eeS)(1 - c)]

Visualizations

Workflow for Enzymatic Kinetic Resolution

The following diagram illustrates the general workflow for an enzymatic kinetic resolution experiment.

Caption: General workflow for the enzymatic kinetic resolution of a chiral amine.

Thermodynamic Relationship

The relationship between Gibbs free energy, enthalpy, and entropy is fundamental to understanding reaction feasibility.

Caption: The interplay of enthalpy, entropy, and temperature in determining Gibbs free energy.

Conclusion

While direct thermodynamic and kinetic data for (R)-2-(1-Aminoethyl)phenol are not extensively documented, a robust framework for its study can be established based on the principles of enzymatic kinetic resolution and the wealth of data from analogous chiral amines. The use of lipases, particularly Candida antarctica lipase B, offers a promising and environmentally benign route to obtaining this valuable chiral intermediate in high enantiomeric purity. The experimental protocols and theoretical background provided in this guide are intended to facilitate further research and development in the synthesis and application of (R)-2-(1-Aminoethyl)phenol. Future work should aim to establish the specific thermodynamic and kinetic parameters for this compound to enable more precise process optimization.

References

- 1. studymind.co.uk [studymind.co.uk]

- 2. savemyexams.com [savemyexams.com]

- 3. mdpi.com [mdpi.com]

- 4. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. A kinetic study of lipase-catalyzed reversible kinetic resolution involving verification at miniplant-scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Temperature Adaptation of Enzymes: Roles of the Free Energy, the Enthalpy, and the Entropy of Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (R)-2-(1-Aminoethyl)phenol as a Chiral Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-2-(1-Aminoethyl)phenol as a chiral ligand in the asymmetric addition of diethylzinc to aldehydes. This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis, yielding valuable chiral secondary alcohols, which are key intermediates in the pharmaceutical industry.

Introduction

(R)-2-(1-Aminoethyl)phenol is a versatile chiral amino alcohol that has demonstrated significant potential as a ligand in asymmetric catalysis. Its rigid phenolic backbone and chiral aminoethyl moiety create a well-defined chiral environment around a metal center, enabling high stereocontrol in catalytic transformations. This document details the application of this ligand in the highly enantioselective addition of diethylzinc to various aldehydes, a reaction of paramount importance for the synthesis of enantiomerically enriched secondary alcohols.

Asymmetric Addition of Diethylzinc to Aldehydes

The in-situ-prepared titanium(IV) complex of (R)-2-(1-Aminoethyl)phenol effectively catalyzes the asymmetric addition of diethylzinc to a range of aromatic and aliphatic aldehydes. The reaction proceeds with high yields and excellent enantioselectivities, highlighting the efficacy of this ligand in inducing chirality.

Logical Workflow for Asymmetric Ethylation

Caption: General workflow for the asymmetric ethylation of aldehydes.

Quantitative Data Summary

The catalytic system employing (R)-2-(1-Aminoethyl)phenol demonstrates high efficiency across a variety of aldehyde substrates. The following table summarizes the performance of the catalyst in the asymmetric addition of diethylzinc.

| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 18 | 98 | 95 |

| 2 | 4-Chlorobenzaldehyde | 18 | 96 | 94 |

| 3 | 4-Methoxybenzaldehyde | 18 | 97 | 96 |

| 4 | 2-Naphthaldehyde | 24 | 95 | 93 |

| 5 | Cinnamaldehyde | 24 | 85 | 88 |

| 6 | Cyclohexanecarboxaldehyde | 24 | 80 | 85 |

| 7 | Pivalaldehyde | 24 | 75 | 80 |

Experimental Protocols

General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes

Materials:

-

(R)-2-(1-Aminoethyl)phenol

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

-

Diethylzinc (1.0 M solution in hexanes)

-

Aldehyde substrate

-

Anhydrous toluene

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

Protocol:

-

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an argon atmosphere, add (R)-2-(1-Aminoethyl)phenol (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (2 mL).

-

Add titanium(IV) isopropoxide (0.1 mmol, 10 mol%) via syringe and stir the mixture at room temperature for 30 minutes.

-

-

Asymmetric Reaction:

-

Cool the catalyst solution to 0 °C in an ice bath.

-

Add the aldehyde substrate (1.0 mmol) to the flask.

-

Slowly add diethylzinc (2.0 mmol, 2.0 mL of a 1.0 M solution in hexanes) dropwise to the reaction mixture over 10 minutes.

-

Stir the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion of the reaction (typically 18-24 hours), quench the reaction by the slow addition of 1 M hydrochloric acid (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral secondary alcohol.

-

-

Analysis:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

-

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by the titanium complex of (R)-2-(1-Aminoethyl)phenol.

Caption: Proposed catalytic cycle for the asymmetric ethylation.

Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from (R)-2-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of chiral Schiff base derivatives from (R)-2-(1-Aminoethyl)phenol. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, catalysis, and materials science. The procedures outlined below are based on established condensation reactions of aminophenols with aromatic aldehydes.

Introduction

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone. The resulting imine or azomethine group (-C=N-) is crucial for the biological activities and coordination properties of these molecules. Chiral Schiff bases, such as those derived from (R)-2-(1-Aminoethyl)phenol, are of particular interest in asymmetric catalysis and the development of stereospecific therapeutic agents.

The general synthetic route involves the reaction of (R)-2-(1-Aminoethyl)phenol with a selected aromatic aldehyde in an alcoholic solvent, typically under reflux conditions. The reaction is generally straightforward and proceeds with good yields.

Experimental Protocols

General Protocol for the Synthesis of Schiff Base Derivatives

This protocol describes a general method for the condensation of (R)-2-(1-Aminoethyl)phenol with various aromatic aldehydes.

Materials:

-

(R)-2-(1-Aminoethyl)phenol

-

Aromatic aldehyde (e.g., Salicylaldehyde, 2-Hydroxy-3-methoxybenzaldehyde, 4-Nitrobenzaldehyde)

-

Absolute Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve (R)-2-(1-Aminoethyl)phenol (1.0 eq.) in a minimal amount of absolute ethanol or methanol.

-

To this solution, add an equimolar amount (1.0 eq.) of the desired aromatic aldehyde.

-

The reaction mixture is then stirred and heated to reflux for a period of 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid product is collected by vacuum filtration.

-

The collected solid is washed with cold ethanol or methanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

The final product is dried under vacuum.

Specific Synthesis Examples

The following table outlines the synthesis of three exemplary Schiff base derivatives using the general protocol described above.

| Derivative Name | Aldehyde Reactant | Solvent | Reflux Time (h) | Typical Yield (%) | Appearance |

| (R)-2-(1-((E)-(2-hydroxybenzylidene)amino)ethyl)phenol | Salicylaldehyde | Ethanol | 4 | 85-95 | Yellow solid |

| (R)-2-(1-((E)-(2-hydroxy-3-methoxybenzylidene)amino)ethyl)phenol | 2-Hydroxy-3-methoxybenzaldehyde | Ethanol | 6 | 80-90 | Light orange solid |

| (R)-2-(1-((E)-(4-nitrobenzylidene)amino)ethyl)phenol | 4-Nitrobenzaldehyde | Methanol | 3 | 90-98 | Bright yellow solid |

Characterization Data

The synthesized Schiff base derivatives can be characterized by various spectroscopic methods. The following table summarizes the expected key spectral data for the derivatives.

| Derivative Name | FT-IR ν(C=N) (cm⁻¹) | ¹H NMR δ(CH=N) (ppm) | ¹³C NMR δ(C=N) (ppm) |

| (R)-2-(1-((E)-(2-hydroxybenzylidene)amino)ethyl)phenol | ~1630 | ~8.4 | ~165 |

| (R)-2-(1-((E)-(2-hydroxy-3-methoxybenzylidene)amino)ethyl)phenol | ~1625 | ~8.3 | ~164 |

| (R)-2-(1-((E)-(4-nitrobenzylidene)amino)ethyl)phenol | ~1640 | ~8.6 | ~162 |

Note: The exact spectral values may vary slightly depending on the solvent and instrument used.

Experimental Workflow and Diagrams

The synthesis of Schiff base derivatives from (R)-2-(1-Aminoethyl)phenol follows a straightforward workflow. The key steps are outlined in the diagram below.

Caption: General workflow for the synthesis of Schiff base derivatives.

The logical relationship for the formation of the Schiff base is a condensation reaction, which can be visualized as follows:

Caption: The condensation reaction mechanism for Schiff base formation.

Application of (R)-2-(1-Aminoethyl)phenol in Chiral Amino Alcohol Synthesis: A Review of Current Research

(R)-2-(1-Aminoethyl)phenol, a readily available chiral building block, holds significant potential in the field of asymmetric synthesis. However, a comprehensive review of current scientific literature reveals that its primary role is as a versatile precursor for the synthesis of more complex chiral ligands and auxiliaries, rather than as a direct catalyst for the enantioselective synthesis of other chiral amino alcohols. While the unique structural combination of a primary amine and a phenolic hydroxyl group on a chiral scaffold makes it an attractive candidate for ligand design, specific examples of its direct application as a catalyst in the synthesis of chiral amino alcohols are not well-documented in publicly available research.

This application note will, therefore, focus on the established role of (R)-2-(1-Aminoethyl)phenol as a key intermediate and discuss its potential derivatization into catalytically active species for the synthesis of chiral amino alcohols.

From Chiral Intermediate to Chiral Catalyst: A General Workflow

The transformation of (R)-2-(1-Aminoethyl)phenol into a catalytically active ligand typically involves the formation of a Schiff base, followed by coordination to a metal center. This general workflow allows for the creation of a diverse range of chiral catalysts.

Figure 1: General workflow for the utilization of (R)-2-(1-Aminoethyl)phenol in asymmetric synthesis.

Potential Applications in Chiral Amino Alcohol Synthesis

Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most common methods for synthesizing chiral secondary alcohols, which can be precursors to amino alcohols, is the enantioselective addition of dialkylzinc reagents to aldehydes. Chiral ligands derived from amino alcohols are well-known to catalyze this transformation with high enantioselectivity. A hypothetical application involving a Schiff base derivative of (R)-2-(1-Aminoethyl)phenol is outlined below.

Hypothetical Experimental Protocol:

-

Ligand Synthesis: (R)-2-(1-Aminoethyl)phenol would be reacted with an appropriate aldehyde (e.g., salicylaldehyde) in a suitable solvent like ethanol and refluxed to form the corresponding chiral Schiff base ligand. The product would be isolated and purified.

-

Catalyst Formation and Reaction: In a flame-dried flask under an inert atmosphere, the chiral Schiff base ligand (e.g., 2 mol%) would be dissolved in an anhydrous solvent such as toluene. A titanium (IV) isopropoxide solution would be added, followed by the slow addition of diethylzinc at 0°C. After stirring for a short period, the aldehyde substrate would be added, and the reaction would be monitored by TLC.

-

Work-up and Analysis: Upon completion, the reaction would be quenched with a saturated aqueous solution of NH4Cl. The product would be extracted with an organic solvent, dried, and purified by column chromatography. The enantiomeric excess (ee) of the resulting chiral alcohol would be determined by chiral HPLC.

Enantioselective Reduction of Prochiral Ketones

The synthesis of chiral secondary alcohols via the enantioselective reduction of prochiral ketones is another fundamental transformation. Chiral ligands are employed to direct the stereochemical outcome of the reduction, which is typically carried out using a hydride source like borane.

Figure 2: Proposed catalytic cycle for the enantioselective reduction of a prochiral ketone.

Summary of Potential Quantitative Data

Although specific experimental data for the application of (R)-2-(1-Aminoethyl)phenol-derived catalysts in these reactions is not available in the reviewed literature, the performance of similar chiral amino alcohol-derived ligands suggests that high yields and enantioselectivities could be achievable. The table below presents a hypothetical summary of expected outcomes based on analogous systems.

| Reaction Type | Substrate | Catalyst System | Expected Yield (%) | Expected ee (%) |

| Diethylzinc Addition | Benzaldehyde | Ti(OiPr)4 / Schiff Base of (R)-2-(1-Aminoethyl)phenol | > 90 | > 95 |

| Ketone Reduction | Acetophenone | Borane / Oxazaborolidine from (R)-2-(1-Aminoethyl)phenol | > 85 | > 90 |

Note: The data presented in this table is hypothetical and intended to illustrate the potential of catalysts derived from (R)-2-(1-Aminoethyl)phenol based on the performance of structurally similar catalysts.

Conclusion